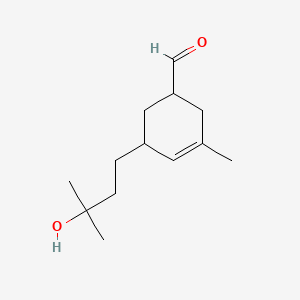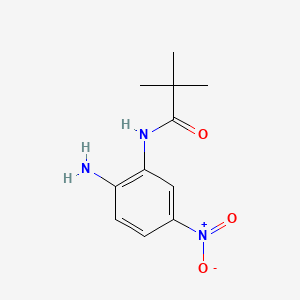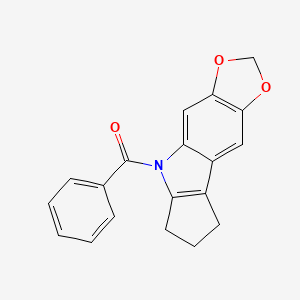
N-(4-((8-(Acetylamino)-2-hydroxy-1-naphthyl)azo)-5-hydroxy-2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-((8-(Acetylamino)-2-hydroxy-1-naphthyl)azo)-5-hydroxy-2-nitrophenyl)acetamide is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features an azo group, which is a functional group characterized by a nitrogen-nitrogen double bond, linking two aromatic rings. The presence of acetylamino, hydroxy, and nitro groups further enhances its chemical reactivity and potential utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((8-(Acetylamino)-2-hydroxy-1-naphthyl)azo)-5-hydroxy-2-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the naphthyl and phenyl intermediates. The azo coupling reaction is a key step, where an aromatic amine reacts with a diazonium salt to form the azo compound. The reaction conditions often include acidic or basic environments to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale azo coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-((8-(Acetylamino)-2-hydroxy-1-naphthyl)azo)-5-hydroxy-2-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of aromatic amines.
Substitution: The presence of hydroxy and nitro groups allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various acids and bases to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include quinone derivatives, aromatic amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(4-((8-(Acetylamino)-2-hydroxy-1-naphthyl)azo)-5-hydroxy-2-nitrophenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a dye and in the synthesis of other complex organic compounds.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of pigments and as a precursor in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-((8-(Acetylamino)-2-hydroxy-1-naphthyl)azo)-5-hydroxy-2-nitrophenyl)acetamide involves its interaction with biological molecules, leading to various biochemical effects. The compound can bind to proteins and enzymes, altering their activity and function. The azo group can undergo reduction in biological systems, releasing aromatic amines that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Hydroxyphenyl)acetamide: Known for its use as an analgesic and antipyretic agent.
4-(Acetylamino)-N-(2-amino-phenyl)benzamide: Investigated for its antitumor properties.
2-Cyano-N-(4-nitrophenyl)acetamide: Used in the synthesis of biologically active heterocyclic compounds.
Uniqueness
N-(4-((8-(Acetylamino)-2-hydroxy-1-naphthyl)azo)-5-hydroxy-2-nitrophenyl)acetamide is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of both azo and acetylamino groups allows for diverse interactions with biological molecules, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
61827-66-5 |
|---|---|
Fórmula molecular |
C20H17N5O6 |
Peso molecular |
423.4 g/mol |
Nombre IUPAC |
N-[8-[(4-acetamido-2-hydroxy-5-nitrophenyl)diazenyl]-7-hydroxynaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C20H17N5O6/c1-10(26)21-13-5-3-4-12-6-7-17(28)20(19(12)13)24-23-15-8-16(25(30)31)14(9-18(15)29)22-11(2)27/h3-9,28-29H,1-2H3,(H,21,26)(H,22,27) |
Clave InChI |
NGDOBUQWZXWXOP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=C(C(=C3)[N+](=O)[O-])NC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(8-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955457.png)

![Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13955471.png)
![2-Isopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13955479.png)
![Octadecanoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13955486.png)




![1H-Cyclopropa[D]pyrrolo[1,2-A]azocine](/img/structure/B13955527.png)
![2-(8-(Aminomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13955528.png)
